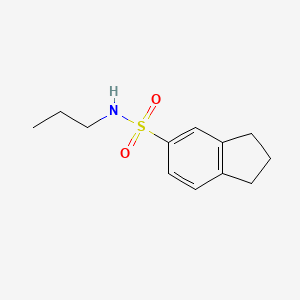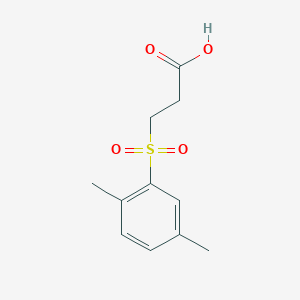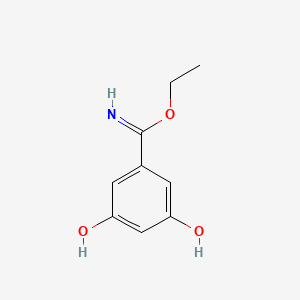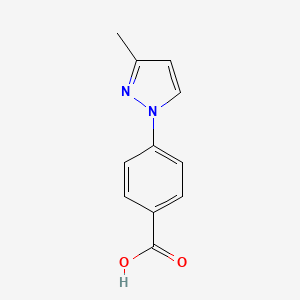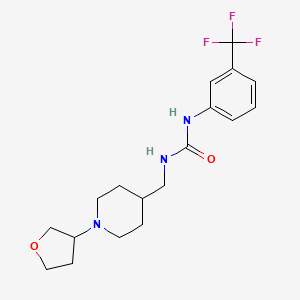
1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H24F3N3O2 and its molecular weight is 371.404. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of Soluble Epoxide Hydrolase
One notable application of urea derivatives, similar to the specified chemical structure, is in the development of inhibitors for the human and murine soluble epoxide hydrolase (sEH). These inhibitors have shown significant pharmacokinetic improvements over previous compounds, with one study highlighting the synthesis of 1,3-disubstituted ureas possessing a piperidyl moiety. This research demonstrated that certain 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, upon oral administration in mice, exhibited a marked enhancement in potency, C(max), and AUC (area under the curve), compared to their adamantane analogues. Importantly, these novel sEH inhibitors showed a substantial increase in potency in reducing hyperalgesia in vivo, comparable to morphine, as measured by mechanical withdrawal threshold in the carrageenan-induced inflammatory pain model (Rose et al., 2010).
Central Nervous System Agents
Another research direction involves the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], which were investigated for their potential as central nervous system agents. The synthesis of these compounds was inspired by recognizing a common aminoalkyl(aryl)isobenzofuran moiety in known antidepressants. The study explored the synthesis and activity of these compounds, noting significant inhibition of tetrabenazine-induced ptosis, suggesting a promising avenue for the development of new central nervous system agents (Bauer et al., 1976).
Acetylcholinesterase Inhibitors
Urea derivatives have also been evaluated for their potential as acetylcholinesterase inhibitors. A study synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to optimize the spacer length and test compounds with greater conformational flexibility. These compounds showed high inhibitory activities, indicating that such flexible spacers are compatible with significant antiacetylcholinesterase effects. The research suggests these compounds could play a role in treating conditions related to acetylcholinesterase dysfunction (Vidaluc et al., 1995).
Anticancer Agents
The synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives was driven by computer-aided design to evaluate their antiproliferative activity against various cancer cell lines. The study identified compounds with significant antiproliferative effects, suggesting the potential of such urea derivatives as new anticancer agents. This research highlights the importance of diaryl ureas in medicinal chemistry and their promise as BRAF inhibitors for cancer treatment (Feng et al., 2020).
Anti-inflammatory and Antiproliferative Activities
N-acyl-N-phenyl ureas of piperidine and substituted piperidines have been synthesized and evaluated for their anti-inflammatory, anaesthetic, and antipyretic properties. Some compounds exhibited anti-inflammatory activity comparable to indomethacin, and certain derivatives also showed broad-spectrum anti-cancer activity, particularly against leukemia, at low micromolar concentrations. This research underscores the therapeutic versatility of urea derivatives in addressing inflammation and cancer (Ranise et al., 2001).
Propriétés
IUPAC Name |
1-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O2/c19-18(20,21)14-2-1-3-15(10-14)23-17(25)22-11-13-4-7-24(8-5-13)16-6-9-26-12-16/h1-3,10,13,16H,4-9,11-12H2,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQSIYDZAJCPLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-fluorophenyl)-2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2358329.png)
![9-cyclohexyl-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358332.png)
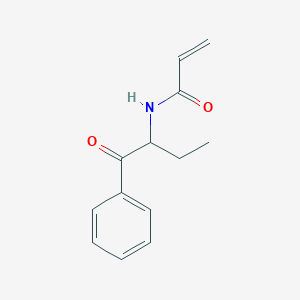
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2358336.png)
![4-(N,N-dimethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2358337.png)
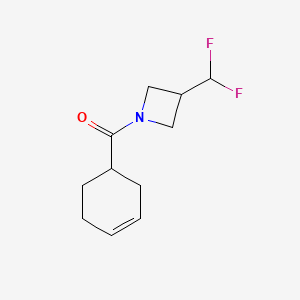
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2358339.png)
![3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2358341.png)
